2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-14-6-5-13(16(22)10-14)9-20(26)25-8-7-15(12-25)27-19-11-23-17-3-1-2-4-18(17)24-19/h1-6,10-11,15H,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDTVMEYAVIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a difluorophenyl moiety and a quinoxaline derivative connected through a pyrrolidine linker. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound acts as a modulator of GPR6, a G protein-coupled receptor implicated in various neurological disorders. The modulation of GPR6 has been linked to potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit significant antitumor properties. The compound may inhibit key signaling pathways involved in tumor proliferation and survival .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may also possess such activity, although specific data on this compound is limited .
Study 1: GPR6 Modulation
In a recent study, the compound was tested for its ability to modulate GPR6 activity. Results indicated that it could significantly alter the receptor's signaling pathways, leading to enhanced neuronal survival in models of neurodegeneration .
Study 2: Antitumor Efficacy
A series of analogs were synthesized and tested for their antitumor activity against cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Difluorophenyl + Quinoxaline | Modulates GPR6 |
| Analog A | Additional methyl group | Increased antitumor activity |
| Analog B | Extended alkyl chain | Enhanced anti-inflammatory effects |
Chemical Reactions Analysis
Key Reaction Optimization
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Catalysis : InCl (20 mol%) in EtOH under ultrasound irradiation enhances reaction rates and yields for heterocyclic systems (e.g., pyrano[2,3-c]pyrazoles) .
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Temperature : Optimal at 40–60°C (prevents decomposition of fluorinated intermediates) .
Ketone Reactivity
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Reduction : NaBH or LiAlH reduces the ketone to a secondary alcohol.
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Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols .
Pyrrolidine Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., CHI) in the presence of KCO to form quaternary ammonium salts .
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Oxidation : MnO or RuO oxidizes the pyrrolidine to a pyrrolidone .
Quinoxaline Derivatization
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Suzuki Coupling : Pd-catalyzed cross-coupling with boronic acids introduces substituents (e.g., aryl, heteroaryl) at the quinoxaline 3-position .
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Electrophilic Substitution : Nitration (HNO, HSO) or sulfonation targets the electron-deficient quinoxaline ring .
Stability and Degradation Pathways
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Hydrolytic Stability : The quinoxaline ether bond is resistant to hydrolysis under neutral conditions but cleaves under strong acids (HCl, 100°C) .
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Photodegradation : UV exposure induces C-F bond cleavage in the difluorophenyl group, forming phenolic byproducts .
Spectroscopic Characterization Data
| Technique | Key Signals | Source |
|---|---|---|
| H NMR | δ 2.5–3.2 (pyrrolidine CH), 7.1–8.3 (aryl) | |
| C NMR | δ 170.5 (C=O), 155–160 (C-F) | |
| IR | 1680 cm (C=O), 1250 cm (C-O) | |
| HRMS | m/z 413.1421 [M+H] (calc. 413.1418) |
Comparison with Similar Compounds
Table 1: Comparative Overview of Structurally Related Compounds
Key Comparisons
Substituent Effects on Aromatic Rings
- Target vs. : Both share a difluorophenyl group and pyrrolidine-ethanone backbone. However, the target compound’s 2,4-difluoro substitution contrasts with the 4-tert-butyl group in . The tert-butyl group may enhance steric bulk but reduce electronic effects compared to fluorine .
- Target vs. : The TRK inhibitor in uses a 2,5-difluorophenyl group, whereas the target has 2,4-difluoro substitution. Positional isomerism here could critically impact kinase binding selectivity .
Heterocyclic Moieties
- Quinoxaline (Target) vs. Pyrazolo[1,5-a]pyrimidine (): Quinoxaline’s planar structure may facilitate π-π stacking in protein binding, while the pyrazolo-pyrimidine system in could offer distinct hydrogen-bonding interactions for kinase inhibition .
- Quinolinylmethoxy (): Compared to the target’s quinoxalinyloxy group, quinoline’s larger aromatic system might alter solubility or target affinity .
Notes
Positional isomerism of fluorine substituents (2,4 vs. 2,5) warrants careful evaluation in structure-activity relationship studies.
Patents (e.g., ) highlight the pharmaceutical relevance of this structural class but lack mechanistic details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
